molecular formula C10H8BrNO2 B1424448 Methyl 4-bromo-2-(cyanomethyl)benzoate CAS No. 1083181-36-5

Methyl 4-bromo-2-(cyanomethyl)benzoate

Cat. No.: B1424448
CAS No.: 1083181-36-5
M. Wt: 254.08 g/mol
InChI Key: OXXCXDQCAGYFQM-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-(cyanomethyl)benzoate” is a chemical compound with the CAS Number: 1083181-36-5 . It has a molecular weight of 254.08 and its IUPAC name is this compound . The compound is usually stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound is usually shipped at normal temperature .

Scientific Research Applications

1. Crystal Structure Analysis

Methyl 4-bromo-2-(cyanomethyl)benzoate, a chemical compound with the formula C10H8BrNO2, has been studied for its crystal structure. The analysis of its molecular structure reveals detailed information about the atom labelling and the arrangement of molecules within the crystal. Key aspects of this analysis include understanding the hydrogen bonding and π–π interactions within the crystal. Such studies are crucial for comprehending the physical and chemical properties of the compound, which can have implications in various fields like material science and molecular engineering​​​​.

2. Synthesis and Crystallization

In the realm of synthetic chemistry, the process of synthesizing this compound and related compounds is of significant interest. The synthesis involves several steps, including the use of various reagents and conditions to achieve the desired product. Understanding the synthesis and crystallization process is essential for researchers looking to use this compound in further chemical reactions or as a precursor for more complex molecules. This knowledge is fundamental in areas like pharmaceutical research, where precise synthesis methods are crucial for developing new drugs and materials​​.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

methyl 4-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXCXDQCAGYFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705352
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-36-5
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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